Cas no 1192540-11-6 (Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate)
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1192540-11-6x500.png)
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
- Ethyl4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
- CS-0091808
- ODRHDISYYJZDNI-UHFFFAOYSA-N
- D75234
- 1192540-11-6
- DTXSID60856520
- SCHEMBL164838
-
- インチ: InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)7-11-6(10)5-3-4-15-8(5)12-7/h3-4H,2H2,1H3
- InChIKey: ODRHDISYYJZDNI-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=NC(Cl)=C2C=CSC2=N1
計算された属性
- 精确分子量: 241.9916763g/mol
- 同位素质量: 241.9916763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.3Ų
- XLogP3: 3.1
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6346-1G |
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate |
1192540-11-6 | 95% | 1g |
¥ 7,755.00 | 2023-03-31 | |
Chemenu | CM151471-1g |
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate |
1192540-11-6 | 95% | 1g |
$1380 | 2023-11-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6346-500MG |
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate |
1192540-11-6 | 95% | 500MG |
¥ 5,174.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6346-500mg |
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate |
1192540-11-6 | 95% | 500mg |
¥5170.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6346-100mg |
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate |
1192540-11-6 | 95% | 100mg |
¥1939.0 | 2024-04-25 | |
Ambeed | A662827-1g |
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate |
1192540-11-6 | 98+% | 1g |
$1378.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6346-500.0mg |
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate |
1192540-11-6 | 95% | 500.0mg |
¥5170.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162448-1g |
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate |
1192540-11-6 | 98+% | 1g |
¥10998.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6346-100.0mg |
ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate |
1192540-11-6 | 95% | 100.0mg |
¥1939.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162448-100mg |
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate |
1192540-11-6 | 98+% | 100mg |
¥2750.00 | 2024-08-09 |
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylateに関する追加情報
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate: A Comprehensive Overview
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate (CAS No: 1192540-11-6) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thienopyrimidines, which are known for their unique structural features and diverse biological activities. The molecule consists of a thieno[2,3-d]pyrimidine ring system substituted with a chlorine atom at position 4 and an ethyl ester group at position 2, making it a versatile building block for further chemical modifications.
The synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate involves a series of well-defined organic reactions, including nucleophilic substitutions, cyclizations, and esterifications. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various methodologies to optimize the synthesis process, ensuring scalability for industrial applications while maintaining the integrity of the molecule's structural features.
One of the most intriguing aspects of Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate is its biological activity. Studies have demonstrated that this compound exhibits potent inhibitory effects on several key enzymes involved in cellular signaling pathways. For instance, it has shown remarkable activity against protein kinase targets, which are critical in the regulation of cell proliferation and survival. This makes it a promising candidate for the development of novel anti-cancer agents.
Moreover, Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate has been investigated for its potential as a lead compound in drug discovery programs targeting neurodegenerative diseases. Preclinical studies have indicated that this compound can modulate neurotransmitter systems, suggesting its potential role in treating conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its pharmacological applications, Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate has also found utility in agrochemical research. Its ability to inhibit key enzymes involved in plant pathogenic processes has led to its exploration as a potential ingredient in fungicides and insecticides. Recent studies have highlighted its efficacy in controlling fungal infections in crop plants without causing significant adverse effects on non-target organisms.
The structural versatility of Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate allows for further functionalization to enhance its bioavailability and efficacy. Researchers have employed various strategies, including bioisosteric replacements and prodrug designs, to improve the pharmacokinetic properties of this compound. These modifications have significantly expanded its therapeutic potential across multiple disease areas.
In conclusion, Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate (CAS No: 1192540-11-6) stands as a testament to the ingenuity of modern organic chemistry and its ability to design molecules with profound biological implications. With ongoing research unraveling new facets of its pharmacology and application potential, this compound is poised to make significant contributions to the fields of medicine and agriculture in the coming years.
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